6-Fluorochroman-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGYIUURUIYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457532 | |
| Record name | 6-fluorochroman-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188826-25-7 | |
| Record name | 6-fluorochroman-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Stereochemical Attributes in 6 Fluorochroman 8 Ol and Its Stereoisomers
Absolute Configuration Assignment Methodologies for Chiral Fluorochromanols
Determining the absolute configuration—the specific (R) or (S) designation of a chiral center—is fundamental in stereochemistry. For chiral fluorochromanols, several powerful techniques can be employed, moving beyond classical methods to provide unambiguous assignments.
Vibrational Optical Activity (VOA) encompasses two key techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which are highly sensitive to molecular chirality. chimia.ch
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govbruker.com Chiral molecules, such as the enantiomers of 6-Fluorochroman-8-ol, will produce VCD spectra that are equal in intensity but opposite in sign (mirror images), while their standard infrared (IR) spectra are identical. nih.gov The absolute configuration is determined by comparing the experimentally measured VCD spectrum with theoretical spectra predicted by ab initio or Density Functional Theory (DFT) calculations for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. nih.gov
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. wikipedia.orgresearchgate.net Like VCD, ROA provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the molecule's stereochemistry. researchgate.net The analytical power of ROA lies in its ability to probe the stereochemical details of molecules in aqueous solution, which is particularly relevant for studying biologically active compounds. wikipedia.orgresearchgate.net The assignment of absolute configuration follows a similar comparative process: the experimental ROA spectrum is compared against computationally predicted spectra for the possible stereoisomers. chimia.ch
Table 1: Hypothetical Comparison of Experimental vs. Calculated VCD Data for Assignment of this compound This table illustrates the principle of VCD analysis. An experimental VCD spectrum is compared to DFT-calculated spectra for the (R) and (S) enantiomers. The configuration is assigned based on the best match of signs (+/-) and intensities of the key vibrational bands.
| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Calculated VCD Sign for (S)-enantiomer |
| 2980 (C-H stretch) | + | + | - |
| 1450 (CH₂ bend) | - | - | + |
| 1260 (C-O stretch) | + | + | - |
| 1100 (C-F stretch) | - | - | + |
Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a crystalline compound. uni-saarland.de This non-destructive technique provides precise information on bond lengths, bond angles, and the absolute configuration of atoms within the crystal lattice. carleton.edu
The process involves irradiating a high-quality single crystal of an enantiomerically pure this compound derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the exact spatial arrangement of every atom. uni-saarland.de For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry, solidifying its status as the "gold standard" for structural elucidation. chimia.ch
Conformational Analysis of this compound
The six-membered dihydropyran ring in the chroman structure is not planar. To minimize angle and torsional strain, it adopts non-planar conformations, much like cyclohexane. dalalinstitute.com The most stable conformation is typically a half-chair or sofa form, which can interconvert through a process known as ring flipping.
Substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions. The conformational preference is dictated by steric hindrance. Bulky substituents generally favor the equatorial position to minimize unfavorable steric interactions with other axial groups on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org In this compound, the orientation of the hydroxyl group at C8 and any substituent at the chiral center will influence the equilibrium between different ring conformations.
Computational methods, particularly DFT, are used to model the potential energy surface of the molecule. nih.gov These calculations can predict the relative energies of different conformers (e.g., chair, boat, twist-boat) and identify the most stable, low-energy spatial arrangement of the molecule. dalalinstitute.com The presence of the fluorine atom can also influence conformational preferences through electrostatic and hyperconjugative effects. nih.gov
Table 2: Calculated Relative Energies of Potential Dihydropyran Ring Conformations in this compound This table provides a theoretical example of conformational analysis results, showing the relative stability of different ring puckering forms. The conformation with the lowest relative energy is the most populated and stable.
| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Features |
| Half-Chair | 0.00 | ~75% | Minimized torsional and steric strain. |
| Twist-Boat | 1.20 | ~15% | Intermediate stability. |
| Boat | 5.50 | ~5% | Significant flagpole interactions. |
| Planar | >10.0 | <1% | High torsional and angle strain. |
Structure-Stereochemistry-Activity Relationships in Fluorochroman-8-ol Derivatives
The principle of stereospecificity is fundamental in pharmacology and biochemistry. Since biological systems, such as enzymes and receptors, are composed of chiral building blocks (L-amino acids, D-sugars), they often interact differently with the enantiomers of a chiral molecule. This relationship between the three-dimensional structure of a molecule and its biological activity is known as the structure-stereochemistry-activity relationship (SSAR).
For derivatives of this compound, the (R) and (S) enantiomers can be expected to exhibit different biological activities. One enantiomer (the eutomer) may fit perfectly into a biological target's binding site and elicit a strong response, while the other enantiomer (the distomer) may bind weakly or not at all, resulting in lower activity or even a different biological effect.
A clear example of this stereoselectivity is seen in the enzymatic resolution of a related compound, 6-fluoro-chroman-2-carboxylic acid. Specific esterase enzymes can distinguish between the (S) and (R) forms, preferentially catalyzing the reaction of one enantiomer over the other. rsc.org This demonstrates that even at the level of a single enzyme, the stereochemistry of the fluorochroman core is a critical determinant of molecular recognition and reactivity. Therefore, in the development of any biologically active agent based on the this compound scaffold, the synthesis and evaluation of individual, optically pure enantiomers is essential.
Table 3: Illustrative Structure-Stereochemistry-Activity Relationship Data for Hypothetical this compound Derivatives This table illustrates a potential SSAR, where the biological activity (e.g., enzyme inhibition, measured by IC₅₀) differs significantly between the (R) and (S) enantiomers and the racemic mixture.
| Compound | Stereochemistry | Biological Activity (IC₅₀, nM) |
| Derivative A | (R)-enantiomer | 15 |
| Derivative A | (S)-enantiomer | 2500 |
| Derivative A | Racemic Mixture | 30 |
Mechanistic Investigations of Biological Activities of 6 Fluorochroman 8 Ol Derivatives
Modulation of Serotonin (B10506) Receptors by 6-Fluorochroman (B116937) Analogues
The chroman nucleus, particularly the 6-fluorochroman moiety, is a constituent in various bioactive compounds, including those that act as 5-HT1A inhibitors. nih.gov The modulation of serotonin receptors, which are crucial in regulating mood, anxiety, and cognitive functions, is a significant area of investigation for these compounds. mdpi.com Serotonin modulator and stimulator (SMS) drugs often have a multimodal action, which includes the simultaneous modulation of one or more serotonin receptors and the inhibition of serotonin reuptake. wikipedia.org
Analogues of 6-fluorochroman have been designed and synthesized to explore their potential as serotonin receptor antagonists. researchgate.netacs.org The interaction of these compounds with the serotonin system is complex, with some derivatives showing affinity for the 5-HT1A receptor. researchgate.net The activity of these compounds is influenced by specific structural features, such as substitutions on the chroman moiety and the nature of the linker group. researchgate.net
Mechanisms of 5-HT1A Receptor Antagonism
The antagonism of the 5-HT1A receptor by certain compounds can lead to an increase in the basal firing rate of some raphe neurons. This occurs by blocking the inhibitory effect of endogenous serotonin on the somatodendritic 5-HT1A autoreceptors. nih.gov This disinhibition can enhance the synaptic concentration of serotonin in terminal fields, which may then activate postsynaptic serotonin receptors. nih.gov
For 6-fluorochroman analogues, specific structural characteristics are necessary for achieving 5-HT1A receptor antagonism. researchgate.net Research has indicated that features such as the stereochemistry at the 3-position of the chroman moiety and the presence of a cyclobutyl substitution on the basic nitrogen are important for this antagonistic activity. researchgate.net While many analogues demonstrate good affinity for the receptor, these particular structural elements appear to be critical in conferring the functional antagonism. researchgate.net The hyperpolarizing effect of 5-HT1A autoreceptors typically leads to an inhibition of serotonin release from the presynaptic terminal. nih.gov Antagonists of this receptor can counteract this effect.
Antimicrobial Action of 6-Fluorochroman-Containing Heterocycles
Hybrid molecules that combine the 6-fluorochroman nucleus with other heterocyclic systems, such as 1,2,4-triazoles and 4-thiazolidinones, have been synthesized and evaluated for their antimicrobial properties. nih.govtandfonline.com The rationale behind creating these hybrid molecules is to leverage the bioactive potential of each constituent pharmacophore to develop new agents with potentially enhanced or dual activity. nih.gov A series of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives have been shown to exhibit moderate to excellent antimicrobial activities against both gram-positive and gram-negative bacterial strains, as well as fungal strains. tandfonline.com
Antibacterial Mechanisms of Benzimidazole-Chromane Hybrids
Benzimidazole (B57391) derivatives are known for their wide range of pharmacological activities, including antimicrobial effects. researchgate.netwhiterose.ac.uk Their structural similarity to purines is thought to contribute to their antibacterial action, possibly by competing with purines and thereby inhibiting the synthesis of bacterial nucleic acids and proteins. whiterose.ac.uk
Novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles have been synthesized by condensing 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid with o-phenylenediamine. researchgate.net Subsequent reactions with various electrophiles yielded a series of hybrid compounds. researchgate.net When tested for antibacterial activity, some of these benzimidazole-chromane hybrids showed promising results, particularly against Salmonella typhimurium. researchgate.net However, their efficacy against Staphylococcus aureus was found to be comparatively lower. researchgate.net The antibacterial potential of such hybrids is influenced by substitutions on both the benzimidazole and the other heterocyclic ring, as well as the nature of the linker group connecting the two moieties. rasayanjournal.co.in
Anti-inflammatory Pathways Targeted by Chromanol Derivatives
Chromanol and its derivatives are recognized for their anti-inflammatory properties. researchgate.netnih.govfrontiersin.orgnih.gov These compounds can interfere with multiple molecular targets and pathways involved in inflammation. researchgate.netnih.gov The mechanisms of action are often concentration-dependent and can involve the inhibition of enzyme activities, binding to cellular receptors, and modulation of mitochondrial function. researchgate.netnih.gov
The anti-inflammatory effects of chromanol derivatives are associated with their ability to modulate key signaling pathways. frontiersin.org These include the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) signaling pathways (ERK, JNK, and p38). researchgate.netmdpi.com For instance, Mojabanchromanol, a chromanol isolated from Sargassum horneri, has been shown to attenuate particulate matter-induced inflammatory responses by suppressing TLR2/4/7-MAPK signaling. mdpi.com The chromanol ring itself is believed to be responsible for the anti-inflammatory potential. mdpi.com
These compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). mdpi.comnih.govnih.gov A novel chromone (B188151) derivative, DCO-6, was found to inhibit the lipopolysaccharide (LPS)-induced activation of p38 MAPK by impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex. nih.gov
Antiproliferative and Antitumor Mechanisms of Fluorochromanols
The antiproliferative and antitumor activities of chromanol derivatives have been investigated, revealing several potential mechanisms of action. researchgate.netnih.gov These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation. dovepress.commdpi.com
Some medicinal phytochemicals exert their anticancer effects by inhibiting translation initiation, blocking cell cycle progression, and inducing apoptosis through the activation of MAPK p38 and JNK pathways, while inhibiting the Ras-CRaf-MEK-ERK signaling pathway. nih.gov For instance, certain chalcones, which share structural similarities with open-chain analogues of chromanols, induce apoptosis and can downregulate signaling pathways like Wnt/β-catenin. semanticscholar.org The antiproliferative effects of some agents are linked to the downregulation of glycolytic metabolism, leading to G2/M cell cycle arrest and apoptosis. frontiersin.org
Antileishmanial Activities and Mitochondrial Cytochrome bc1 Complex Inhibition by Chromanols
Chromanols have demonstrated promising activity against Leishmania parasites, the causative agents of leishmaniasis. researchgate.netacs.orgnih.gov The mechanism of this antileishmanial action is linked to the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III). researchgate.netacs.orgnih.gov This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to parasite death. nih.govmdpi.com
Synthetic chromanol derivatives that share structural elements with stigmatellin, a potent inhibitor of the cytochrome bc1 complex, have been evaluated for their effects on mitochondria from various species, including Leishmania. acs.org These studies have shown that chromanols can exhibit species-selective inhibition of the cytochrome bc1 activity. acs.org Docking studies suggest that the 6-OH group and other features of the chroman-2-one structure can bind to key residues within the cytochrome bc1 complex, such as those on cytochrome b and the Rieske iron-sulfur protein, in a manner similar but not identical to stigmatellin. acs.org This interaction inhibits electron transfer within the respiratory chain. acs.org
Research has shown that certain synthetic chromanols can inhibit the growth of Leishmania at low micromolar concentrations. acs.org For example, 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O) inhibited the growth of Leishmania with an IC50 value of 9.5 ± 0.5 μM. acs.org An esterified derivative of TMC2O inhibited the cytochrome bc1 activity with an IC50 of 4.9 ± 0.9 μM. acs.org These findings highlight that beyond their antioxidative properties, certain chromanols possess antileishmanial activities, making their derivatives potential candidates for the development of new antiprotozoal drugs. researchgate.netacs.org
Advanced Spectroscopic and Analytical Characterization of 6 Fluorochroman 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Fluorochroman-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemical arrangement.
¹H and ¹³C NMR Spectral Interpretation for this compound
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the two protons on the fluorinated benzene (B151609) ring. Due to the fluorine substitution, these protons would likely appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and the electron-donating hydroxyl group. The protons of the chroman ring system, specifically the methylene (B1212753) (CH₂) and methine (CH) groups, would resonate in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would provide valuable information about their connectivity and the conformation of the dihydropyran ring. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The carbon atoms of the aromatic ring would show resonances in the downfield region (typically 110-160 ppm), with the carbon atom bonded to the fluorine exhibiting a characteristic splitting due to ¹³C-¹⁹F coupling. The carbon bearing the hydroxyl group would also be significantly deshielded. The aliphatic carbons of the chroman moiety would appear at higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| Aromatic C-F | - | 150 - 165 (doublet) |
| Aromatic C-OH | - | 145 - 155 |
| Aromatic C-O | - | 140 - 150 |
| Aromatic C-C | - | 115 - 130 |
| Chroman O-CH | 3.5 - 4.5 | 60 - 75 |
| Chroman CH₂ | 1.8 - 2.8 | 20 - 40 |
| Phenolic OH | Variable (often broad) | - |
Note: These are estimated ranges and actual values can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. huji.ac.il For this compound, this would clearly show the correlations between the geminal and vicinal protons of the chroman ring, as well as any through-bond couplings between the aromatic protons. nanalysis.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. nih.govpressbooks.pub The HSQC spectrum of this compound would allow for the direct assignment of each protonated carbon by linking the already identified proton signals to their corresponding carbon resonances. hmdb.camagritek.comresearchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. libretexts.org For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition (C₉H₉FO₂).
Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the this compound molecule. researchgate.netacdlabs.comlibretexts.org The fragmentation pattern can be complex, but key fragments would be expected to arise from the cleavage of the chroman ring and the loss of small neutral molecules. arizona.edu Common fragmentation pathways for similar structures often involve retro-Diels-Alder reactions of the dihydropyran ring or cleavage at the benzylic position. Analysis of these fragment ions provides corroborating evidence for the proposed structure. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pubknockhardy.org.uk The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
O-H Stretch: A broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely broadened due to hydrogen bonding. savemyexams.com
C-H Stretches: Aromatic C-H stretching vibrations would appear at approximately 3000-3100 cm⁻¹, while aliphatic C-H stretches from the chroman ring would be observed just below 3000 cm⁻¹. libretexts.org
C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would give rise to one or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-O Stretches: The C-O stretching vibrations of the ether linkage in the chroman ring and the phenolic hydroxyl group would result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-F Stretch: The carbon-fluorine bond would produce a strong and characteristic absorption band in the 1000-1400 cm⁻¹ region. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.eduupi.edunmrdb.org The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to π→π* transitions of the aromatic system. masterorganicchemistry.commdpi.com The presence of the hydroxyl and fluoro substituents on the benzene ring would influence the position and intensity of these absorption bands compared to the unsubstituted chroman system. The extent of conjugation and the electronic effects of the substituents can be inferred from the λmax values. masterorganicchemistry.com
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its analysis within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. researchgate.netejgm.co.ukelsevier.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could be developed to determine the purity of a synthesized sample of this compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. innovatechlabs.com6-napse.comresearchgate.net For a volatile derivative of this compound (e.g., after silylation of the hydroxyl group), GC-MS would provide both the retention time from the GC and the mass spectrum of the compound, allowing for its unambiguous identification and quantification in a mixture.
Computational Chemistry and Theoretical Studies on 6 Fluorochroman 8 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.comabinit.org It has become a primary tool for calculating the electronic and geometric properties of molecules with a high degree of accuracy. unige.ch DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of the electron density. abinit.org
In the study of 6-Fluorochroman-8-ol, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.net Methods like B3LYP in combination with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable results. researchgate.netnih.gov
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. austinpublishinggroup.com
Electronic Properties:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and electronic excitation properties. austinpublishinggroup.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting how the molecule will interact with other molecules.
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the predicted structure.
A hypothetical table of DFT-calculated properties for this compound is presented below.
| Property | Calculated Value |
| Geometric Parameters | |
| C-F Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | ~2.5 D |
Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets.
Molecular Dynamics Simulations for Conformational Landscapes of this compound
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that exist as an ensemble of different conformations. ub.edu Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bnl.govarxiv.org By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them. bnl.gov
For this compound, MD simulations can provide insights into:
Conformational Flexibility: The chroman ring system has a degree of flexibility. MD simulations can identify the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. ub.edu
Solvation Effects: MD simulations can explicitly include solvent molecules (e.g., water), providing a more realistic model of the molecule's behavior in solution. This can influence the conformational preferences of the molecule.
Thermodynamic Properties: From the simulation trajectories, it is possible to calculate thermodynamic properties such as free energies of different conformational states.
The results of MD simulations are often visualized as a conformational landscape, a plot that shows the energy of the system as a function of one or more conformational coordinates (e.g., dihedral angles). biorxiv.orgelifesciences.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgresearchgate.net These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent or safer molecules. mdpi.comnih.gov
A QSAR study on derivatives of this compound would involve the following steps:
Data Set: A set of this compound derivatives with experimentally measured biological activity is required.
Descriptor Calculation: For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as:
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Describe the 3D shape of the molecule.
Electronic descriptors: Describe the distribution of electrons (e.g., partial charges, dipole moment).
Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity.
Model Development: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms like Random Forest, is used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comnih.govmdpi.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
A hypothetical QSAR model for a series of this compound derivatives might look like:
Activity = c0 + c1 * (logP) + c2 * (Dipole Moment) + c3 * (Surface Area)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test. researchgate.net
Molecular Docking and Molecular Recognition Studies of this compound with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotechrep.ir It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein or nucleic acid. d-nb.info Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.orgfrontiersin.orgrsc.org
For this compound, molecular docking studies can be used to:
Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified.
Predict Binding Poses: Docking can predict the most likely three-dimensional arrangement of this compound within the binding site of a target protein. mdpi.com
Elucidate Binding Interactions: The docking results can reveal the specific noncovalent interactions that stabilize the ligand-protein complex. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the fluorinated ring could participate in hydrophobic or halogen bonding interactions.
Estimate Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the protein. nih.gov This can be used to rank different compounds and to guide lead optimization.
A hypothetical docking study of this compound into a protein active site might reveal the following interactions:
| Interaction Type | Interacting Residue in Protein |
| Hydrogen Bond | Asp129 (with hydroxyl group) |
| Hydrogen Bond | Ser210 (with ether oxygen) |
| Hydrophobic Interaction | Phe330 (with chroman ring) |
| Halogen Bond | Tyr151 (with fluorine atom) |
Note: This table is illustrative and the specific interactions would depend on the target protein.
These computational studies, from the fundamental electronic structure to complex biological interactions, provide a comprehensive theoretical understanding of this compound. This knowledge is invaluable for guiding further experimental work and for the rational design of new molecules with desired properties.
Medicinal Chemistry Applications and Drug Discovery Potential of 6 Fluorochroman 8 Ol
6-Fluorochroman-8-ol as a Key Scaffold for Nebivolol Analogues and Beta-Adrenergic Antagonists
The 6-fluorochroman (B116937) moiety is a cornerstone in the structure of several important cardiovascular drugs, most notably Nebivolol. nih.govgoogle.com Nebivolol is a highly selective beta-1 adrenergic receptor antagonist used for the management of hypertension. nih.govdrugs.com It is a racemic mixture of two enantiomers, d-nebivolol (the SRRR-isomer) and l-nebivolol (the RSSS-isomer), both of which contain a 6-fluorochroman ring. google.com The d-enantiomer is responsible for the selective beta-1 blockade, which leads to a decrease in heart rate and blood pressure. nih.gov
The structure of Nebivolol consists of two 6-fluorochroman units linked by a 2,2'-iminodiethanol backbone. nih.gov The this compound scaffold, while not directly present in the final Nebivolol molecule, represents a key synthon or a conceptual starting point for designing analogues. The chroman ring system is crucial for the molecule's interaction with the beta-adrenergic receptor. The fluorine atom at the 6-position is a critical modification that enhances the compound's properties compared to non-fluorinated analogues. Adrenergic beta-antagonists are a class of drugs that block the actions of endogenous catecholamines like epinephrine (B1671497) on beta-adrenergic receptors, and they are widely used to treat cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. mlsu.ac.indrugbank.comwikipedia.org The incorporation of the 6-fluorochroman scaffold is a key design element in developing third-generation beta-blockers like Nebivolol, which exhibit high cardioselectivity and additional vasodilatory effects.
Design and Development of this compound Based Therapeutic Agents
The versatile 6-fluorochroman scaffold has been explored for therapeutic applications beyond cardiovascular diseases. Researchers have designed and synthesized various derivatives by modifying the core structure to target different biological systems.
The 6-fluorochroman nucleus has been utilized as a building block for the synthesis of novel antimicrobial agents. In one study, a series of 6-fluoro chroman derivatives incorporating a 1,2,4-triazolo-[3,4-b]thiadiazole moiety were synthesized and evaluated for their antimicrobial activity. researchgate.net All the synthesized compounds demonstrated good antimicrobial activity in vitro, with some compounds showing significant antibacterial effects. researchgate.net Another line of research involved the synthesis of 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which were found to possess good antibacterial activity against Salmonella typhimurium. isca.me These studies highlight the potential of the 6-fluorochroman scaffold in the development of new classes of antibacterial drugs.
While direct research on this compound based antiviral agents is less documented, the broader class of chroman and quinoline (B57606) derivatives has shown promise. For instance, various derivatives of 8-hydroxyquinoline, a related heterocyclic structure, have been investigated for activity against viruses like the dengue virus. nih.gov This suggests a potential avenue for future research, exploring whether modifications of the this compound scaffold could yield compounds with significant antiviral properties.
The 6-fluorochroman framework has also been investigated for its potential in treating neurological disorders. A series of novel 6-fluorochroman derivatives were designed and evaluated as antagonists for the serotonin (B10506) 5-HT1A receptor. molaid.com The 5-HT1A receptor is a key target in the development of drugs for anxiety, depression, and other central nervous system disorders. In this research, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine was used as a lead compound. molaid.com Many of the synthesized analogues showed high affinity for the 5-HT1A receptor, and some demonstrated selectivity over alpha(1)-adrenergic and D2-dopaminergic receptors. molaid.com A specific 4-oxochroman derivative with a terminal 1,3-benzodioxole (B145889) ring showed antagonist activity in animal models, indicating the potential of this chemical class for developing new therapies for neurological conditions. molaid.com
Strategies for Optimizing Bioactivity and Selectivity of this compound Derivatives
A key aspect of medicinal chemistry is the optimization of lead compounds to enhance their biological activity and selectivity for the intended target. Several strategies have been employed for derivatives of 6-fluorochroman.
One successful approach involves the introduction of specific functional groups to the chroman ring. For the 5-HT1A receptor antagonists mentioned previously, introducing an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was found to be effective in improving receptor selectivity. molaid.com
Stereochemistry plays a critical role in the bioactivity of 6-fluorochroman derivatives, as exemplified by Nebivolol. The synthesis of specific enantiomers is a crucial strategy for optimization. The development of methods for the enantioselective synthesis of 6-fluorochroman building blocks, such as optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids, is vital. rsc.org Enzymatic resolution techniques, which offer a more environmentally friendly and efficient alternative to chemical resolution, have been developed for this purpose. rsc.org Furthermore, synthetic processes have been designed to produce specific stereoisomers of key epoxide intermediates, which are crucial for constructing the final chiral drug substance. google.com
The table below summarizes some research findings on the bioactivity of 6-Fluorochroman derivatives.
| Derivative Class | Target/Activity | Key Findings |
| 1,2,4-Triazolo-[3,4-b]thiadiazole derivatives | Antimicrobial | Showed good antimicrobial activity; compound 5e was particularly significant. researchgate.net |
| 2-(6-Fluorochroman-2-yl)-1H-benzimidazoles | Antibacterial | Exhibited good activity against Salmonella typhimurium. isca.me |
| N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]butylamine analogues | 5-HT1A Receptor Antagonist | High receptor affinity and selectivity; a 4-oxochroman derivative showed in vivo antagonist activity. molaid.com |
Conclusion and Future Perspectives in 6 Fluorochroman 8 Ol Research
Synthesis of Key Research Findings on 6-Fluorochroman-8-ol
Research into the chemical scaffold of 6-fluorochroman (B116937) has primarily focused on its role as a crucial building block in the synthesis of more complex pharmaceutical agents. The core structure is integral to the production of Nebivolol, a beta-adrenergic receptor blocker. nih.gov Patents and synthetic chemistry literature extensively detail the stereoselective synthesis of various 6-fluorochroman intermediates, such as 6-fluoro-2-(oxiran-2-yl)chroman, which are precursors to Nebivolol. epo.orggoogle.com
Beyond its application in cardiovascular drug synthesis, the 6-fluorochroman moiety has been explored for other therapeutic potentials. Studies have demonstrated that derivatives of this compound can act as potent antagonists for the 5-HT1A receptor, indicating a potential for applications in neuropsychiatric disorders. acs.org Furthermore, the incorporation of the 6-fluorochroman structure into benzimidazole (B57391) systems has yielded compounds with significant antimicrobial activity. isca.me This highlights the versatility of the 6-fluorochroman scaffold in medicinal chemistry.
While much of the research has centered on derivatives functionalized at the 2-position of the chroman ring, the specific compound This compound has been less of a direct focus. However, related 8-hydroxychroman derivatives have been utilized as key intermediates in the synthesis of the aforementioned 5-HT1A receptor antagonists. acs.org This underscores the synthetic utility of the hydroxyl group at the 8-position for further chemical modifications. The antioxidant properties of the broader chromanol class, exemplified by Trolox (a vitamin E analog), suggest that the phenolic hydroxyl group in this compound could impart significant biological activity, such as neuroprotective effects, although this has not been extensively studied for this specific molecule. nih.gov
Identification of Remaining Knowledge Gaps and Unexplored Avenues
Despite the established utility of the 6-fluorochroman scaffold, there are significant knowledge gaps concerning This compound itself. The primary areas where research is lacking include:
Comprehensive Biological Profiling: There is a notable absence of dedicated studies to comprehensively screen this compound for its own intrinsic biological activities. Its potential as a standalone therapeutic agent or a pharmacologically active molecule remains largely uncharacterized.
Neuroprotective Potential: Inspired by the well-documented neuroprotective effects of other chromanols like Trolox, the antioxidant and neuroprotective capabilities of this compound are a major unexplored avenue. nih.gov The influence of the fluorine atom at the 6-position on the antioxidant capacity of the 8-hydroxyl group has not been investigated.
Mechanism of Action: For the broader class of 6-fluorochroman derivatives that have shown activity (e.g., as 5-HT1A antagonists or antimicrobial agents), the precise mechanisms of action are not fully elucidated. Understanding these mechanisms could provide insights into the potential roles of this compound.
Comparative Studies: There is a lack of comparative studies to understand how the 8-hydroxyl group in this compound alters the pharmacological profile compared to other substituted 6-fluorochromans.
Metabolic Fate and Pharmacokinetics: No information is publicly available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This is a critical gap if the compound is to be considered for any therapeutic development.
Future Trajectories and Interdisciplinary Outlook for this compound Research
The future for this compound research is promising and lies at the intersection of synthetic chemistry, pharmacology, and materials science. Key future trajectories include:
Exploring Neuroprotective Applications: A primary future direction should be the investigation of this compound's potential as a neuroprotective agent. mdpi.comfrontiersin.org This would involve in vitro studies to assess its antioxidant capacity and ability to protect neuronal cells from oxidative stress, followed by in vivo studies in models of neurodegenerative diseases or ischemic events. mdpi.combrieflands.com
Development of Novel Analogs: this compound can serve as a valuable starting point for the synthesis of new libraries of compounds. The 8-hydroxyl group is a convenient handle for derivatization, allowing for the creation of novel ethers, esters, and other analogs. These new molecules could be screened for a wide range of biological activities, from anticancer to anti-inflammatory effects.
Antimicrobial Drug Discovery: Building on the finding that some 6-fluorochroman-containing benzimidazoles have antimicrobial properties, future research could focus on synthesizing new antimicrobial agents derived from this compound. isca.me This is particularly relevant in the context of rising antimicrobial resistance.
Interdisciplinary Research in Materials Science: The chroman structure is also found in some photochromic and fluorescent molecules. An interdisciplinary approach could explore the potential of this compound and its derivatives in the development of novel sensors or imaging agents.
Q & A
Q. Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
